9-Octadecenamide, N,N-diethyl-
Description
9-Octadecenamide, N,N-diethyl- (CAS 13653-23-1) is a fatty acid amide derivative characterized by an 18-carbon unsaturated chain (with a double bond at the 9th position) and two ethyl groups attached to the nitrogen atom. Its molecular formula is C₂₂H₄₃NO, with a molecular weight of 337.6 g/mol. Structurally, it belongs to the class of N,N-dialkylamides, where the alkyl groups (ethyl in this case) influence solubility, reactivity, and industrial applications. This compound is synthesized via the reaction of oleoyl chloride (or analogous fatty acid chlorides) with diethylamine, a common method for producing substituted amides .
Properties
Molecular Formula |
C22H43NO |
|---|---|
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(E)-N,N-diethyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13+ |
InChI Key |
ANBZTKMYPDMODS-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CC)CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N,N-diethyl- typically involves the reaction of oleic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, followed by amidation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 9-Octadecenamide, N,N-diethyl- is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
9-Octadecenamide, N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems or as a bioactive molecule.
Industry: It is utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9-Octadecenamide, N,N-diethyl- with structurally related fatty acid amides, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects on Solubility: Diethyl (-CH₂CH₃): Increases lipophilicity compared to unsubstituted oleamide, making it suitable for nonpolar matrices (e.g., plastics) . Hydroxyethyl (-CH₂CH₂OH): Enhances water solubility and surfactant properties, as seen in Oleamide DEA . Phenolic Groups (OLDA): Introduces polar aromatic moieties, enabling interactions with biological targets like dopamine receptors .
Thermal and Chemical Stability :
- N,N-dialkylamides (e.g., diethyl or dimethyl derivatives) exhibit higher hydrolytic stability than unsubstituted amides due to steric hindrance at the nitrogen .
- Oleamide DEA’s hydroxyl groups may reduce thermal stability compared to diethyl or dimethyl analogs .
Biological Activity :
- OLDA : Demonstrates neuroprotective effects due to its dopamine-mimetic structure .
- N-(2-Hydroxyethyl) derivatives : Show resistance to enzymatic hydrolysis, enhancing their utility in drug delivery .
- Oleamide : Exhibits antimicrobial and anti-inflammatory properties in marine organisms .
Industrial Applications :
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale preparation of N,N-diethyl-9-octadecenamide?
The synthesis typically involves reacting 9-octadecenoic acid (or its chloride) with diethylamine under controlled conditions. A representative method includes:
- Activation : Convert 9-octadecenoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Amidation : React the acyl chloride with excess diethylamine in anhydrous dichloromethane at 0–4°C to prevent side reactions.
- Purification : Wash the product with water to remove unreacted amines, followed by drying over sodium sulfate and purification via silica gel chromatography (EtOAc/hexane) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of N,N-diethyl-9-octadecenamide?
- GC-MS : Validates molecular weight and fragmentation patterns by comparing retention times and spectral data with reference libraries (e.g., NIST) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the diethylamide group (δ ~3.3 ppm for N-CH₂) and the (Z)-configured double bond (δ ~5.3 ppm for vinyl protons) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N) with the molecular formula C₂₂H₄₃NO .
Q. What are the optimal storage conditions to preserve the stability of N,N-diethyl-9-octadecenamide?
Store the compound in a sealed container under inert gas (e.g., argon) at temperatures ≤ -20°C to prevent oxidation of the unsaturated backbone. Avoid exposure to light and moisture, which may hydrolyze the amide bond .
Advanced Research Questions
Q. How does the stereochemistry (Z/E isomerism) of the 9-octadecenamide backbone influence its physicochemical and biological properties?
- Physicochemical Impact : The (Z)-isomer (cis configuration) introduces a kink in the hydrocarbon chain, reducing melting points and increasing solubility in nonpolar solvents compared to the (E)-isomer .
- Biological Activity : The (Z)-isomer exhibits stronger interactions with lipid membranes due to enhanced membrane fluidity modulation, as observed in cellular assays using fluorescence anisotropy .
Q. What experimental strategies mitigate batch-to-batch variability in synthesizing N,N-diethyl-9-octadecenamide?
- Standardized Reaction Conditions : Maintain strict temperature control (0–4°C during amidation) and stoichiometric excess of diethylamine (≥1.5 eq.) to minimize unreacted acid chloride .
- Quality Control : Implement in-process monitoring via TLC or FT-IR to track reaction progression. Post-synthesis, validate purity using HPLC-UV (λ = 210 nm) with a C18 column and isocratic elution (acetonitrile/water) .
Q. What in vitro models are suitable for studying the membrane-disruptive effects of N,N-diethyl-9-octadecenamide?
- Liposome Assays : Use fluorescently labeled liposomes to measure changes in membrane permeability via calcein release assays.
- Cell Culture Models : Employ immortalized cell lines (e.g., HEK293 or Caco-2) to assess cytotoxicity (MTT assay) and membrane fluidity (laurdan fluorescence) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to synthetic lipid bilayers to determine affinity constants (KD) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of N,N-diethyl-9-octadecenamide across studies?
- Source of Variability : Differences in isomer purity (Z vs. E), solvent systems (DMSO vs. ethanol), or cell line susceptibility may explain conflicting results.
- Resolution :
Validate compound stereochemistry using NOESY NMR to confirm double-bond configuration .
Standardize solvent and dosing protocols (e.g., ≤0.1% DMSO in cell culture media) .
Replicate experiments across multiple cell lines and primary cultures to isolate compound-specific effects .
Methodological Tables
Table 1: Key Physicochemical Properties of N,N-Diethyl-9-octadecenamide
Table 2: Comparison of Z/E Isomer Effects
| Parameter | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Melting Point | 45–48°C | 52–55°C |
| Membrane Fluidity | Increased | Minimal change |
| Cytotoxicity (IC₅₀) | 12 µM (HEK293) | >50 µM (HEK293) |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
